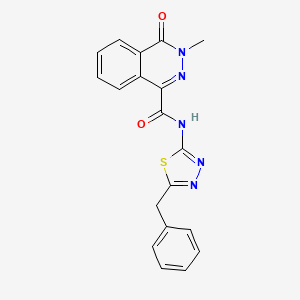
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-苄基-1,3,4-噻二唑-2-基)-3-甲基-4-氧代-3,4-二氢酞嗪-1-羧酰胺是一种杂环化合物,其特点是噻二唑环与酞嗪部分融合在一起。
准备方法
合成路线和反应条件
N-(5-苄基-1,3,4-噻二唑-2-基)-3-甲基-4-氧代-3,4-二氢酞嗪-1-羧酰胺的合成通常涉及以下步骤:
噻二唑环的形成: 噻二唑环可以通过在酸性条件下使合适的肼衍生物与硫酰胺反应来合成。
酞嗪部分的形成: 酞嗪环可以通过使合适的邻苯二甲酸酐衍生物与肼环化来合成。
偶联反应: 最后一步涉及通过酰胺键形成反应偶联噻二唑和酞嗪部分,通常使用偶联试剂,例如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺),在碱,如三乙胺的存在下进行。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,并针对产量和纯度进行优化。这可能涉及连续流动化学技术和自动化反应器的使用,以确保生产一致性。
化学反应分析
反应类型
N-(5-苄基-1,3,4-噻二唑-2-基)-3-甲基-4-氧代-3,4-二氢酞嗪-1-羧酰胺可以发生各种化学反应,包括:
氧化: 噻二唑环可以被氧化形成亚砜或砜。
还原: 如果存在硝基,可以将其还原为胺。
取代: 苄基可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 可以使用钯碳 (Pd/C) 与氢气或硼氢化钠 (NaBH4) 等试剂。
取代: 亲电芳香取代可以在酸性条件下使用溴或硝酸等试剂进行。
主要产物
氧化: 亚砜或砜。
还原: 胺。
取代: 卤代或硝化衍生物。
科学研究应用
N-(5-苄基-1,3,4-噻二唑-2-基)-3-甲基-4-氧代-3,4-二氢酞嗪-1-羧酰胺在科学研究中有多种应用:
药物化学: 它可以作为开发新药物的支架,特别是针对细菌或癌细胞的药物。
材料科学: 它可以用于开发具有特定电子或光学性质的新材料。
生物学研究: 它可以作为探针来研究各种生物过程,包括酶抑制和受体结合。
作用机制
N-(5-苄基-1,3,4-噻二唑-2-基)-3-甲基-4-氧代-3,4-二氢酞嗪-1-羧酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。噻二唑环可以与酶的活性位点相互作用,抑制其活性。酞嗪部分可以与受体相互作用,调节其活性并导致各种生物效应。
相似化合物的比较
类似化合物
- N-(5-苄基-1,3,4-噻二唑-2-基)-2-氯乙酰胺
- N-(5-苄基-1,3,4-噻二唑-2-基)-4-甲氧基苯甲酰胺
- N-(5-苄基-1,3,4-噻二唑-2-基)-2-[(4-氯苯基)硫代]乙酰胺
独特性
N-(5-苄基-1,3,4-噻二唑-2-基)-3-甲基-4-氧代-3,4-二氢酞嗪-1-羧酰胺的独特性在于它结合了噻二唑和酞嗪部分,这赋予了它特定的电子和空间性质。这使其成为开发具有多种生物活性的新化合物的通用支架。
生物活性
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various research studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and a phthalazine moiety. The presence of these heterocycles is significant as they are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S |
| Molecular Weight | 318.36 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit diverse biological activities, including anticancer effects. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of thiadiazoles can significantly inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Certain compounds have been reported to induce apoptotic cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Compounds have been observed to block the cell cycle at specific phases, particularly the G1/S or G2/M transitions.
Cytotoxicity Against Cancer Cell Lines
A series of studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results are summarized in the following table:
Case Studies
- MCF-7 Cell Line Study : In a study evaluating the effects on MCF-7 cells, it was found that the compound exhibited significant antiproliferative activity with an IC₅₀ value of 5.36 µM. This was attributed to its ability to induce apoptosis and interfere with cell cycle progression .
- HepG2 Cell Line Study : Another study reported that the compound caused cell cycle arrest in HepG2 cells at the G0/G1 phase with an IC₅₀ value of 3.21 µM, indicating its potential as a hepatocellular carcinoma therapeutic agent .
- A549 and HeLa Cells : The compound demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 2.32 µM) and HeLa cervical cancer cells (IC₅₀ = 0.37 µM), suggesting broad-spectrum anticancer potential .
属性
分子式 |
C19H15N5O2S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C19H15N5O2S/c1-24-18(26)14-10-6-5-9-13(14)16(23-24)17(25)20-19-22-21-15(27-19)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,22,25) |
InChI 键 |
SRMBDQGOSPHVIS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















